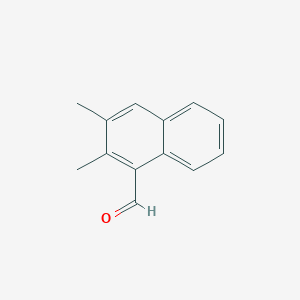

2,3-Dimethyl-1-naphthaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79075-32-4 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2,3-dimethylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-8H,1-2H3 |

InChI Key |

KCKAGGPNSPNAOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C)C=O |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 2,3 Dimethyl 1 Naphthaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2,3-dimethyl-1-naphthaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, redox reactions, and condensations.

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. pressbooks.publibretexts.orgchemistryguru.com.sg This process leads to a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol. pressbooks.publibretexts.org The stereochemistry of this addition is significant, as the attack can occur from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

A notable example of a photochemical nucleophilic addition is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). cambridgescholars.commdpi.com When 1-naphthaldehyde (B104281) is irradiated in the presence of 2,3-dimethyl-2-butene, it yields an oxetane along with other carbonyl addition products. rsc.orgnih.gov The reaction of 1-naphthaldehyde with 2,3-dihydrofuran (B140613) has also been reported to produce an oxetane. rsc.orgnih.gov The stereoselectivity of the Paternò–Büchi reaction can be influenced by the nature of the reactants; for instance, the reaction of 2-naphthaldehyde (B31174) with 2,3-dihydrofuran is a singlet process that exclusively yields the exo-diastereoisomer. uni-koeln.de

In the presence of Lewis acids, the photochemical behavior of naphthaldehydes can be dramatically altered. rsc.orgnih.govsmolecule.com Instead of the typical Paternò–Büchi reaction, a cycloaddition at the arene core is observed. rsc.orgnih.gov

The aldehyde functional group of this compound can be readily oxidized or reduced. Oxidation of the aldehyde group typically yields the corresponding carboxylic acid. For instance, the oxidation of methyl-substituted naphthalenes can produce this compound itself. evitachem.com Furthermore, the oxidation of 1-methylnaphthalene (B46632) can lead to the formation of 1-naphthaldehyde and 1-naphthoic acid. scirp.org The Baeyer-Villiger oxidation of naphthaldehydes provides a pathway to naphthoquinones. acs.org

Conversely, the reduction of the aldehyde group produces a primary alcohol. rsc.org For example, 1-naphthaldehyde can be reduced to the corresponding alcohol, which can be useful for structural confirmation via X-ray crystallography. rsc.orgresearchgate.net The reduction of 2-naphthaldehyde has been studied in nonaqueous solvents, with research comparing its electrochemical reduction to other aromatic aldehydes. researchgate.net Catalytic transfer hydrogenation, using ruthenium trichloride (B1173362) and resin-bound formates, offers a chemoselective method for the reduction of aryl aldehydes. beilstein-journals.org

Table 1: Oxidation and Reduction Reactions of Naphthaldehydes

| Starting Material | Reagents/Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| 1-Methylnaphthalene | Photo-oxidation | 1-Naphthaldehyde, 1-Naphthoic Acid | scirp.org |

| Naphthaldehydes | Baeyer-Villiger oxidation | Naphthoquinones | acs.org |

| 1-Naphthaldehyde | Reduction | 1-Naphthylmethanol | rsc.orgresearchgate.net |

| Aryl Aldehydes | RuCl₃·3H₂O, Amberlite resin formate (B1220265) | Aryl Alcohols | beilstein-journals.org |

| 2-Naphthaldehyde | Electrochemical reduction | Dimerized products | researchgate.net |

Aldehydes are excellent substrates for condensation reactions, leading to a diverse range of derivatives. A prominent example is the formation of Schiff bases through the condensation of an aldehyde with a primary amine. ijcrcps.comresearchgate.net These reactions are often carried out in solvents like methanol (B129727) or ethanol (B145695) and can be catalyzed by acids. bohrium.comresearchgate.net For instance, 2-hydroxy-1-naphthaldehyde (B42665) readily condenses with various diamines to form Schiff bases, which can then be used to create metal complexes. ijcrcps.comresearchgate.netbohrium.comresearchgate.netekb.eg

Another important class of derivatives is formed through condensation with barbituric acid and its analogs. scispace.com The reaction of 2-hydroxy-1-naphthaldehyde with different barbituric acid derivatives, sometimes using green catalysts like chitosan-SO3H, yields barbiturate-based compounds. researchgate.netresearchgate.net These reactions often proceed via a Knoevenagel condensation mechanism. scispace.com

Table 2: Condensation Reactions of Naphthaldehydes

| Aldehyde | Reactant | Product Type | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Various diamines | Schiff Bases | Methanol, room temperature | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | 4-Methyl-1,2-diaminobenzene and substituted salicylaldehyde | Unsymmetrical Schiff Bases | Aqueous ethanol | ijcrcps.com |

| 2-Hydroxy-1-naphthaldehyde | 4-Nitro-o-phenylenediamine | Schiff Base | Absolute ethanol, reflux | ekb.eg |

| 2-Hydroxy-1-naphthaldehyde | 2-Amino-4-hydroxy-6-methylpyrimidine | Schiff Base | Ethanol | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | 4-Chloroaniline | Schiff Base | Methanol, formic acid | bohrium.com |

| 2-Hydroxynaphthalene-1-carbaldehyde | Barbituric acid derivatives | Barbiturates | Chitosan-SO3H, solvent-free | researchgate.net |

| 1-Naphthaldehyde | Barbituric acid | Barbiturate (B1230296) Analog | CF₃COOH | uno.edu |

Reactivity of the Dimethyl-Substituted Naphthalene (B1677914) Core

The aromatic naphthalene core of this compound also participates in significant chemical transformations, particularly photochemical reactions.

While the aldehyde group typically dominates the photochemical reactivity of naphthaldehydes, the naphthalene ring can undergo cycloaddition reactions under certain conditions. rsc.orgnih.gov Specifically, in the presence of Lewis acids, the reaction pathway shifts from the carbonyl group to the C1/C2 double bond of the naphthalene ring, leading to an ortho photocycloaddition with olefins. rsc.orgnih.govresearchgate.net This reaction provides a method for C-H functionalization of the aromatic core. rsc.orgresearchgate.net

For 1-naphthaldehyde, the initial [2+2] photocycloaddition product, a cyclobutane (B1203170), is often unstable and undergoes further Lewis acid-promoted rearrangement. rsc.orgnih.govresearchgate.net This rearrangement can lead to the formation of a C2-alkylated naphthalene derivative. rsc.orgnih.gov In some cases, a cascade of ortho photocycloaddition and subsequent acid-catalyzed rearrangement can lead to complex polycyclic structures like benzoisochromenes. rsc.orgtum.de Mechanistic studies suggest that these ortho photocycloadditions can proceed through a triplet excited state. rsc.org

Lewis acids play a crucial role in redirecting the photochemical reactivity of naphthaldehydes. rsc.orgnih.govsmolecule.com By coordinating to the carbonyl oxygen, Lewis acids like aluminum bromide (AlBr₃) or ethylaluminum dichloride (EtAlCl₂) alter the electronic structure of the molecule. rsc.orgnih.govresearchgate.net This coordination changes the character of the lowest excited state from nπ* to ππ*, which favors reactivity at the aromatic core over the carbonyl group. rsc.org

The presence of a Lewis acid can completely suppress the typical carbonyl photochemistry, such as the Paternò–Büchi reaction. rsc.orgnih.gov Instead, visible-light mediated cycloaddition at the arene core becomes the dominant pathway. rsc.orgresearchgate.net The choice of Lewis acid and reaction conditions can influence the outcome of the reaction. For example, with 1-naphthaldehyde and 2,3-dimethylbutene, the use of AlBr₃ leads to a rearranged C2-alkylated product, while with 2-naphthaldehyde, a stable cyclobutane product can be isolated. rsc.orgnih.gov Chiral Lewis acids, such as those derived from 1,3,2-oxazaborolidines, can be used to achieve enantioselective ortho photocycloadditions. researchgate.netrsc.org

Table 3: Lewis Acid-Influenced Photochemical Reactions of Naphthaldehydes

| Naphthaldehyde | Olefin | Lewis Acid | Key Outcome | Reference(s) |

|---|---|---|---|---|

| 1-Naphthaldehyde | 2,3-Dimethylbutene | AlBr₃, EtAlCl₂ | ortho Photocycloaddition followed by rearrangement to a C2-alkylated naphthalene. | rsc.orgnih.govresearchgate.net |

| 2-Naphthaldehyde | 2,3-Dimethylbutene | AlBr₃, EtAlCl₂ | Stable ortho photocycloaddition product (cyclobutane). | rsc.orgnih.gov |

| 1-Naphthaldehyde Derivatives | Various olefins | Chiral AlBr₃-activated 1,3,2-oxazaborolidine | Enantioenriched polycyclic benzoisochromenes via a cascade reaction. | rsc.orgtum.de |

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (EAS) of this compound is dictated by the electronic and steric influences of its constituent groups: the aldehyde and the two methyl substituents on the naphthalene core. The naphthalene ring system itself exhibits non-uniform reactivity, with the α-positions (1, 4, 5, 8) generally being more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediates. dalalinstitute.com

The formyl group (-CHO) at the C1 position is a deactivating group and a meta-director in benzene (B151609) systems due to its electron-withdrawing nature. dalalinstitute.com In the context of the naphthalene ring, it deactivates the ring to which it is attached. Conversely, the methyl groups (-CH₃) at the C2 and C3 positions are activating groups and ortho-, para-directors. dalalinstitute.com The interplay of these directing effects determines the regioselectivity of further substitution reactions.

One of the primary examples of electrophilic substitution related to this compound is its own synthesis via the Gattermann formylation of 2,3-dimethylnaphthalene (B165509). rsc.org Under typical Gattermann reaction conditions, formylation occurs at the C1 position to yield the target compound. However, research has shown that temperature plays a critical role in the reaction's outcome. At temperatures above 65°C, an anomalous reaction occurs, yielding 2,4-dimethylnaphthalene-1-carbaldehyde. rsc.orgresearcher.lifersc.org This suggests a methyl group migration, a phenomenon observed in other Gattermann reactions with substituted benzenes. rsc.org

The substitution pattern can be summarized as follows:

Activating Groups: The two methyl groups at C2 and C3 enhance the electron density of the aromatic ring, particularly at the adjacent ortho and para positions.

Deactivating Group: The aldehyde group at C1 withdraws electron density, deactivating the ring and directing incoming electrophiles away from its immediate vicinity.

Considering these factors, subsequent electrophilic attacks on this compound would likely be directed to the second aromatic ring (the unsubstituted benzene ring of the naphthalene system). The most probable positions for substitution are C5 and C8, which are α-positions and are electronically favored.

| Substituent | Position | Electronic Effect | Directing Influence |

| Aldehyde | C1 | Deactivating | Meta-directing (relative to its own ring) |

| Methyl | C2 | Activating | Ortho, Para-directing |

| Methyl | C3 | Activating | Ortho, Para-directing |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for compounds like this compound relies heavily on kinetic studies and spectroscopic analysis to identify intermediates and transition states.

Kinetic studies are instrumental in determining the rate-determining step of a reaction. For electrophilic aromatic substitution, the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (sigma complex) is typically the slow step. minia.edu.egmasterorganicchemistry.com For instance, kinetic isotope effect studies could be employed to probe the mechanism. The hydrolysis of related glucosides has been studied using kinetic isotope effects to understand the degree of carbenium ion stabilization. scispace.com Similar methodologies could be applied to reactions involving this compound to understand the stability of intermediates.

Spectroscopic methods offer a direct window into the structural changes occurring during a chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the products of substitution reactions. For example, the structure of the anomalous Gattermann product, 2,4-dimethylnaphthalene-1-carbaldehyde, was confirmed by its ¹H NMR spectrum. rsc.org

UV-Visible Spectroscopy: This technique can be used to monitor reactions and detect the formation of transient species. In a study on the photochemical reactions of 1-naphthaldehyde, UV-Vis spectroscopy was used to observe the spectral changes upon the addition of a Lewis acid like ethylaluminum dichloride (EtAlCl₂). rsc.orgrsc.org The appearance of new absorption bands and isosbestic points indicated the formation of a complex between the naphthaldehyde and the Lewis acid. rsc.orgrsc.org This approach could be used to study the interaction of this compound with various reagents.

A plausible mechanistic study of an electrophilic substitution on this compound would involve a combination of these techniques. For example, in a nitration reaction, the reaction progress could be monitored by UV-Vis or NMR spectroscopy to determine the reaction rate and identify the products formed. The regiochemistry of the products would provide insight into the directing effects of the substituents.

Below is a table summarizing the spectroscopic data for a related naphthaldehyde and the expected changes upon complexation, which is a key step in many reactions.

| Compound/Complex | λmax (nm) | Observation | Reference |

| 1-Naphthaldehyde | ~315 | Colorless solution | rsc.org |

| 1-Naphthaldehyde + EtAlCl₂ | >400 | Yellow-colored solution | rsc.orgrsc.org |

The significant bathochromic (red) shift observed upon the addition of the Lewis acid is indicative of the formation of a new, more conjugated species, which is the aldehyde-Lewis acid complex. rsc.orgrsc.org This complexation makes the carbonyl carbon more electrophilic and can alter the reactivity of the entire molecule.

Article Generation Not Possible Due to Lack of Available Scientific Data

Following a comprehensive search of publicly available scientific literature and spectral databases, it has been determined that the specific experimental data required to generate a thorough and accurate article on the chemical compound This compound is not available.

The detailed characterization data necessary to fulfill the requirements of the provided outline—including high-resolution spectroscopic analysis and mass spectrometric identification—does not appear to be published in accessible scientific journals or reference databases.

While information is available for structurally related compounds, such as 1-naphthaldehyde, 2-naphthaldehyde, and 2,3-dimethylnaphthalene, this data is not applicable to this compound. Using data from these related molecules would be scientifically inaccurate and misleading.

Specifically, the following required information for this compound could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, nor any 2D NMR data (e.g., NOESY), were found.

Vibrational Spectroscopy: No Fourier Transform Infrared (FTIR) or Raman spectra are available in the searched literature.

Electronic Spectroscopy: No UV-Vis absorption or emission spectra, and consequently no analysis of n-π* and π-π* transitions or luminescence characterization, could be sourced.

Mass Spectrometry: No mass spectra detailing the molecular ion peak and fragmentation patterns were discovered.

Although chemical suppliers list this compound for sale, indicating its existence evitachem.comevitachem.com, the detailed scientific characterization requested for this article is not present in the public domain. Therefore, to ensure scientific accuracy and avoid the fabrication of information, the requested article cannot be generated at this time.

Advanced Characterization Techniques for 2,3 Dimethyl 1 Naphthaldehyde

X-ray Crystallography for Precise Molecular Geometry

A thorough search of scientific literature and crystallographic databases reveals that to date, no experimental X-ray crystallography data for 2,3-Dimethyl-1-naphthaldehyde has been publicly reported. Consequently, detailed information regarding its single-crystal structure, including precise bond lengths, bond angles, and crystal packing, is not available.

The determination of the three-dimensional molecular structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise geometry of a compound in the solid state. This technique would provide invaluable information on the planarity of the naphthalene (B1677914) ring system, the orientation of the aldehyde and dimethyl substituents, and any intermolecular interactions that dictate the crystal lattice.

While computational studies employing methods such as Density Functional Theory (DFT) can provide theoretical predictions of molecular geometry, including optimized bond lengths and angles, no specific computational studies focused solely on the geometry of this compound were identified in the reviewed literature. Experimental crystallographic data remains the gold standard for understanding the precise molecular architecture.

Further research involving the synthesis of a high-quality single crystal of this compound and subsequent X-ray diffraction analysis would be required to provide the definitive geometric parameters for this compound.

Computational Chemistry and Theoretical Insights into 2,3 Dimethyl 1 Naphthaldehyde

Electronic Structure and Molecular Geometry Investigations

Investigations into the electronic structure and geometry of a molecule are foundational in computational chemistry. These studies typically employ sophisticated quantum mechanical methods to determine the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure and optimized geometry of molecules. arxiv.orgarxiv.orgscm.com DFT methods, such as the popular B3LYP functional, balance computational cost with accuracy, making them suitable for a wide range of chemical systems. tandfonline.comresearchgate.net Ab initio methods, meaning "from first principles," are based directly on quantum mechanics without empirical parameters, offering high accuracy. aps.org

These calculations yield crucial data such as bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies (e.g., HOMO and LUMO) and charge distributions. For instance, DFT studies on related compounds like 2-hydroxy-1-naphthaldehyde (B42665) derivatives have been performed to elucidate their electronic structures and compare them with experimental findings. tandfonline.comtandfonline.com However, a specific search of the literature yielded no published studies providing optimized geometrical parameters or detailed electronic property tables for 2,3-Dimethyl-1-naphthaldehyde.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and determining their relative energies. libretexts.orgnih.govmdpi.com This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. uni-muenchen.deblogspot.comchemshell.org A relaxed PES scan, where one geometric parameter (like a dihedral angle) is systematically varied while all others are allowed to relax to their minimum energy state, is a common technique to locate conformers and the transition states that separate them. mjcce.org.mk

While the principles of conformational analysis are well-documented and have been applied to numerous organic molecules, mdpi.commjcce.org.mk no specific studies detailing the potential energy surface or the distinct stable conformers of this compound have been reported.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict various types of spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. conicet.gov.ar From these tensors, theoretical ¹H and ¹³C chemical shifts can be predicted. Comparing these calculated shifts with experimental NMR data serves as a powerful tool for structural elucidation and confirmation. acs.org This method's accuracy can be enhanced by using appropriate levels of theory and basis sets, and sometimes by applying scaling factors or multi-standard approaches to correct for systematic errors. conicet.gov.arbohrium.com Although the GIAO method has been successfully applied to a vast array of organic compounds, no published data exists for the predicted ¹H and ¹³C NMR chemical shifts of this compound.

Simulated Vibrational and Electronic Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. case.edumdpi.com It can predict the wavelengths of maximum absorption (λmax) that correspond to π→π* or n→π* transitions. researchgate.net Furthermore, standard DFT calculations can predict vibrational spectra (Infrared and Raman) by computing the harmonic frequencies corresponding to the molecule's normal modes of vibration. researchgate.netacs.org

These theoretical spectra are crucial for understanding the photophysical properties of molecules and assigning experimental spectral bands. tandfonline.comtandfonline.com For example, TD-DFT has been used to study the electronic transitions in derivatives of 2-hydroxy-1-naphthaldehyde. grafiati.com However, there are no available published studies that present simulated vibrational or electronic spectra specifically for this compound.

Reaction Pathway and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the reaction pathway on the potential energy surface, chemists can identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. acs.org

Methods like DFT are commonly used to locate and characterize transition state structures. acs.orgresearchgate.netacs.org Such analyses have been performed for related compounds, for instance, to explore the nucleophilic substitution mechanism at the carbonyl carbon or the cycloaddition reactions of other naphthaldehydes. researchgate.netacs.orgd-nb.info Despite the importance of such studies, no computational research detailing reaction pathways or analyzing transition states involving this compound could be found in the existing literature.

Quantum Chemical Descriptors of Reactivity (e.g., FMO, MEP)

Quantum chemical descriptors are instrumental in predicting the chemical behavior of molecules. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are particularly valuable for understanding reactivity.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For naphthaldehyde derivatives, the HOMO is typically delocalized over the naphthalene (B1677914) ring system, while the LUMO is often localized on the aldehyde group and the adjacent aromatic ring. nih.gov The presence of electron-donating methyl groups at the 2 and 3 positions in this compound is expected to raise the HOMO energy level compared to unsubstituted 1-naphthaldehyde (B104281), making it a better electron donor. This, in turn, would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.

Computational studies on related molecules, such as 2-hydroxy-1-naphthaldehyde based barbiturates, have shown HOMO-LUMO gaps in the range of 3.643 to 3.822 eV, indicating their relative stability and donating capability. tandfonline.com A study on 4-hydroxy-1-naphthaldehyde (B1296455) also involved the calculation of HOMO-LUMO energies to understand its reactivity. benthamdirect.com For comparison, the calculated HOMO-LUMO energy gaps for various naphthaldehyde derivatives from different studies are presented below.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Naphthaldehyde Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde based barbiturate (B1230296) 1 | - | - | 3.822 | DFT/M06/6-311G(d,p) | tandfonline.com |

| 2-Hydroxy-1-naphthaldehyde based barbiturate 2 | - | - | 3.815 | DFT/M06/6-311G(d,p) | tandfonline.com |

| 2-Hydroxy-1-naphthaldehyde based barbiturate 3 | - | - | 3.643 | DFT/M06/6-311G(d,p) | tandfonline.com |

| 4-Hydroxy-1-naphthaldehyde | - | - | - | DFT/B3LYP/6-311++G(d,p) | benthamdirect.com |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In naphthaldehyde derivatives, the oxygen atom of the carbonyl group in the aldehyde function is consistently a site of high negative electrostatic potential, making it a prime target for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons typically exhibit positive potential. In 2,6-Dihydroxy-1-naphthaldehyde, the aldehyde group acts as an electron-withdrawing substituent, influencing the charge distribution across the molecule. For this compound, the electron-donating nature of the two methyl groups would likely increase the electron density on the naphthalene ring, potentially influencing the MEP of the aromatic system. The aldehyde group, however, would remain a prominent region of negative potential.

Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound based on related compounds.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen | Negative (Red/Yellow) | Site for electrophilic attack |

| Aldehyde Hydrogen | Positive (Blue) | Potential site for nucleophilic interaction |

| Naphthalene Ring | Generally less positive than aldehyde hydrogen, influenced by methyl groups | Overall reactivity influenced by substituent effects |

Modeling of Photochemical Reaction Dynamics

The photochemistry of naphthaldehydes is a rich area of study, with various computational methods employed to model their behavior upon excitation with light. These studies often focus on processes like photoisomerization, photoacylation, and energy transfer.

The photochemical reactions of 1-naphthaldehyde can be influenced by the presence of substituents on the naphthalene ring. beilstein-journals.org For instance, the reduction of 1-naphthaldehyde has been studied to understand its photoreactive mechanisms. acs.org The presence of methyl groups in this compound would likely influence the energy levels of the excited states and the pathways of photochemical reactions.

Computational modeling of the excited state dynamics of related molecules, such as 2-hydroxy-1-naphthaldehyde, often involves investigating processes like excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org While this compound does not possess a hydroxyl group to undergo ESIPT, the computational frameworks used in these studies, such as Time-Dependent Density Functional Theory (TD-DFT), are applicable to modeling its excited state properties and potential photochemical transformations. For example, photoacylation reactions of 1,4-naphthoquinone (B94277) with aldehydes have been successfully modeled and optimized under flow conditions, demonstrating the utility of computational insights in practical applications. mdpi.com

A study on the photo-physical properties of 1-hydroxy-2-naphthaldehyde (B49639) utilized both experimental and computational methods to investigate its behavior in the ground and excited states. researchgate.net Such combined approaches would be highly valuable in elucidating the photochemical reaction dynamics of this compound.

Advanced Computational Methodologies (e.g., Molecular Dynamics, QM/MM)

To gain a more comprehensive understanding of the behavior of this compound, particularly in condensed phases or in complex environments, advanced computational methodologies like Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time. mdpi.comnih.gov For aromatic molecules like dimethylnaphthalenes, MD simulations can provide insights into their structural properties and diffusion in various media. aip.org For instance, MD simulations have been used to calculate the diffusion coefficients of dimethylnaphthalene isomers in supercritical carbon dioxide. aip.org Such simulations could be applied to this compound to understand its behavior in different solvents or its interaction with other molecules, which is crucial for applications in materials science or as a chemical intermediate. Simulations on organic molecular crystals, including 2,6-dimethylnaphthalene, have also been performed to understand their structural and dynamic aspects. iucr.orgrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods offer a balance between computational accuracy and cost by treating a small, chemically active region of a large system with high-level quantum mechanics, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. researchgate.netbiorxiv.org Although no specific QM/MM studies on this compound were found, this methodology is extensively used for studying the reactivity of complex organic molecules and enzymes. researchgate.net For example, QM/MM studies have been used to investigate the reaction mechanisms of enzymes, which often involve aromatic substrates. biorxiv.org If this compound were to be studied in a biological context or as part of a larger molecular assembly, QM/MM simulations would be the method of choice to accurately model its interactions and reactivity within that complex environment.

Advanced Applications of 2,3 Dimethyl 1 Naphthaldehyde in Chemical Science

Role as a Versatile Organic Building Block

The inherent reactivity of the aldehyde functional group, coupled with the rigid and extended aromatic system of the naphthalene (B1677914) core, makes 2,3-dimethyl-1-naphthaldehyde a valuable precursor in various synthetic endeavors. Its utility spans from the creation of chiral entities for asymmetric catalysis to the generation of complex polycyclic aromatic compounds and advanced functional materials.

Synthesis of Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial in pharmaceuticals and materials science. While direct applications of this compound in this area are not extensively documented, the broader class of naphthaldehydes serves as a foundational component in the synthesis of chiral structures. For instance, chiral-at-metal rhodium complexes have been synthesized from achiral tripodal tetradentate ligands, and their catalytic activity has been demonstrated in asymmetric Diels-Alder and 1,3-dipolar cycloaddition reactions. nih.gov The general strategy often involves the condensation of the aldehyde with a chiral amine or other chiral auxiliaries to generate Schiff bases or other chiral intermediates. These intermediates can then be used to create intricate ligand architectures. The steric bulk provided by the two methyl groups in this compound could be exploited to create specific steric environments in the resulting ligands and catalysts, potentially influencing the stereochemical outcome of asymmetric transformations. The synthesis of non-C2-symmetric phosphoramidite (B1245037) ligands derived from pyroglutamic acid has been reported for palladium-catalyzed asymmetric allylic alkylations, showcasing the potential for diverse ligand design. acs.org

Precursors for Polycyclic Aromatic Compounds and Functional Materials (e.g., Naphthoquinones via Baeyer-Villiger oxidation)

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties, with applications in organic electronics and materials science. nih.govfrontiersin.org this compound can serve as a key starting material for the synthesis of more complex, fused aromatic systems.

A significant application of naphthaldehydes is their conversion to naphthoquinones, a class of compounds with important biological and material properties. researchgate.netrsc.orghilarispublisher.com The Baeyer-Villiger oxidation is a powerful method for this transformation. wikipedia.orgorganic-chemistry.orgacs.orgresearchgate.netadichemistry.com This reaction involves the oxidation of a ketone or aldehyde to an ester or a lactone using a peroxyacid. In the case of this compound, oxidation would lead to the formation of a formate (B1220265) ester, which can then be hydrolyzed to the corresponding naphthol. Subsequent oxidation of the naphthol yields the desired 2,3-dimethyl-1,4-naphthoquinone. These quinone derivatives have been investigated as bioreductive alkylating agents with potential anticancer activity. nih.gov

The synthesis of substituted 1,4-naphthoquinones has been achieved in good yields through the naphthol route, and their cytotoxicity has been evaluated against cancer cell lines. researchgate.net Furthermore, new 2- and 2,3-diphenoxysubstituted naphthalene-1,4-diones with 5-oxopyrrolidine moieties have been synthesized and shown to possess antifungal activity. mdpi.com

Coordination Chemistry and Supramolecular Assembly

The aldehyde group and the aromatic naphthalene system of this compound provide sites for coordination with metal ions, leading to the formation of a diverse range of coordination complexes and supramolecular assemblies.

Design of Metal Chelates and Coordination Complexes

Schiff bases, readily synthesized by the condensation of an aldehyde with a primary amine, are versatile ligands in coordination chemistry. rsc.org The imine nitrogen and other donor atoms within the Schiff base structure can chelate to a metal center, forming stable metal complexes. nih.govmdpi.com While specific examples with this compound are not prevalent in the literature, derivatives such as 2-hydroxy-1-naphthaldehyde (B42665) are widely used to create Schiff base ligands that form complexes with various transition metals. uq.edu.au These complexes have been investigated for their catalytic and biological activities. nih.govnih.gov The electronic properties of cadmium naphthalene diimide coordination complexes have also been studied, highlighting the interest in metal complexes of naphthalene derivatives. mdpi.com The principles of Schiff base formation and metal chelation are directly applicable to this compound, suggesting its potential in generating novel coordination compounds with unique steric and electronic properties conferred by the dimethylnaphthalene moiety.

Applications in Heterogeneous and Homogeneous Catalysis

Metal complexes derived from Schiff base ligands often exhibit significant catalytic activity in a variety of organic transformations. mdpi.com These complexes can function as both homogeneous and heterogeneous catalysts. For instance, metal-Schiff base complexes have been employed as catalysts in oxidation reactions and other transformations. The catalytic activity can be tuned by modifying the structure of the ligand and the nature of the metal center. Chiral-at-metal rhodium and iridium complexes have been developed for asymmetric photoredox chemistry, demonstrating the potential for creating highly selective catalysts. nih.gov Although direct catalytic applications of this compound-derived complexes are yet to be fully explored, the established catalytic prowess of related naphthaldehyde-based metal complexes suggests a promising avenue for future research.

Development of Chemical Sensors and Probes

The photophysical properties of the naphthalene core make this compound and its derivatives attractive candidates for the development of chemical sensors and fluorescent probes. nih.gov These molecules can be designed to exhibit changes in their fluorescence or color upon interaction with specific analytes.

The strategy for designing such sensors often involves incorporating a recognition unit that selectively binds to the target analyte, which in turn modulates the electronic properties of the naphthaldehyde fluorophore, leading to a detectable signal. For example, a cross-reactive optical sensor array based on polymer-immobilized dye molecules has been developed to mimic the olfactory system for vapor recognition. nih.gov Chemical sensors based on metal nanoparticle encapsulation by mixed ligands have also been reported. google.com

Furthermore, N,N'-dimethyldiazapyrenium-modified electrodes have been shown to act as redox-dependent receptors for electron-rich aromatic compounds, indicating the potential for electrochemical sensing applications. acs.org The development of fluorescent probes based on natural products is also a growing area of research. nih.gov By functionalizing this compound with appropriate receptor moieties, it is conceivable to create novel sensors for a variety of ions and neutral molecules, leveraging the inherent fluorescence of the naphthalene ring system.

Fluorescent and Colorimetric Sensing Agents (e.g., Metal Ion Detection)

The naphthaldehyde moiety is a cornerstone in the design of fluorescent and colorimetric sensors, particularly for the detection of metal ions. These sensors operate through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT), leading to a detectable change in their optical properties upon binding with a target analyte.

Derivatives of naphthaldehyde, especially those functionalized to create Schiff bases, have demonstrated high sensitivity and selectivity for various metal ions. For instance, a sensor synthesized from 2-hydroxy-1-naphthaldehyde can detect Al³⁺ ions, causing a color change from colorless to yellow-green and a significant enhancement in fluorescence. researchgate.net This "turn-on" fluorescence response is attributed to the complexation of the ligand with the Al³⁺ ion, which inhibits C=N isomerization and PET processes. researchgate.net Similarly, other naphthaldehyde-based probes have been developed for the selective detection of Cu²⁺ and Ni²⁺, which induce a distinct color change from colorless to yellow upon binding. researchgate.net The reversibility of these sensors is often achievable, for example, by adding a strong chelating agent like EDTA, which sequesters the metal ion and restores the sensor's original state. researchgate.net

The sensing capabilities of these compounds are highly tunable. By modifying the substituents on the naphthalene ring or the groups attached to the aldehyde, researchers can fine-tune the sensor's selectivity and sensitivity for different metal ions, including Cr³⁺, Fe³⁺, Ag⁺, and Hg²⁺. rsc.orgnih.gov The detection limits for these sensors can reach nanomolar concentrations, making them suitable for environmental and biological applications. researchgate.netnih.gov

| Naphthaldehyde Precursor | Target Analyte | Sensing Type | Key Findings | Detection Limit (LOD) |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Al³⁺ | Colorimetric & Fluorescent | Forms a 1:1 complex, causing a color change to yellow-green and significant fluorescence enhancement. researchgate.net | 36.6 nM researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Cu²⁺ & Ni²⁺ | Colorimetric | Probe PMB3 shows a selective color change from colorless to yellow in the presence of Cu²⁺ and Ni²⁺. researchgate.net | 4.56 µM (Cu²⁺), 2.68 µM (Ni²⁺) nih.gov |

| 2-Methoxy-1-naphthaldehyde | Al³⁺ / N₃⁻ | Fluorescent | A rhodamine-based sensor (L1) shows sequential "turn-on" fluorescence for Al³⁺, which is then quenched ("turn-off") by azide (B81097) ions. nih.gov | Not Specified |

| Naphthalimide Derivative | Ag⁺ & Hg²⁺ | Colorimetric & Fluorescent | A probe (P) shows a color change from yellow to colorless and fluorescence quenching upon binding Ag⁺ or Hg²⁺. nih.gov | 0.33 µM nih.gov |

Electrochemical Sensor Platforms

Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity and real-time analysis capabilities for a variety of analytes. nih.gov The naphthalene core, being electrochemically active, is a suitable component for such platforms. While specific electrochemical sensors based on this compound are not yet widely documented, research on related naphthalene structures demonstrates the viability of this approach.

For instance, electrochemical biosensors have been designed for the detection of naphthalene in water, utilizing a three-electrode system and cyclic voltammetry (CV) to measure changes in peak currents corresponding to naphthalene concentration. researchgate.net In other work, glassy carbon electrodes have been modified with composites containing naphthol or its derivatives to create sensitive and selective sensors. A sensor using a poly(L-cysteine)/graphene oxide composite has been successfully used for the simultaneous determination of 1-naphthol (B170400) and 2-naphthol. researchgate.net

These platforms often leverage the unique properties of nanomaterials, such as carbon nanotubes or graphene, to enhance the sensor's performance. nih.gov The synergistic effects between the naphthalene-based recognition element and the nanomaterial can promote electron transfer and improve the electrocatalytic activity, leading to lower detection limits and better stability. researchgate.net The development of electrochemical sensors based on chiral nanomaterials has also enabled the enantioselective analysis of compounds like naproxen. nih.gov Although direct applications are still an area for development, the established electrochemical activity of the naphthalene ring system suggests that this compound could be a valuable building block for future advanced electrochemical sensing platforms.

Exploration of Functional Properties

Non-Linear Optical (NLO) Material Research

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including laser technology and digital data storage. nih.gov The key to a strong NLO response in organic molecules is often an extended π-conjugated system featuring electron donor and acceptor groups, which facilitates charge delocalization. ipme.ru The naphthalene ring system, with its inherent electron-rich and conjugated nature, is an excellent scaffold for NLO materials.

Theoretical and experimental studies have shown that derivatives of naphthalene can possess large first hyperpolarizabilities (β), a measure of second-order NLO activity. ipme.ru For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been investigated for their third-order NLO susceptibility (χ(3)), with one such crystal exhibiting a χ(3) value of 7.67 × 10⁻⁷ esu. researchgate.net The NLO response can be tuned by altering the number and position of nitrogen atoms within an azanaphthalene ring or by modifying the donor-acceptor groups attached to the molecule. ipme.ru Computational studies using Density Functional Theory (DFT) have become a crucial tool for predicting the NLO properties of these complex molecules and guiding synthetic efforts. ipme.ru The results indicate that compounds based on the naphthaldehyde framework are promising candidates for the development of new NLO materials. researchgate.net

| Compound Type | NLO Property Measured | Reported Value | Source |

|---|---|---|---|

| Schiff base from 2-hydroxy-1-naphthaldehyde | Third-Order NLO Susceptibility (χ⁽³⁾) | 7.67 × 10⁻⁷ esu | researchgate.net |

| Naphthalimide Schiff base (Compound 5c) | Third-Order NLO Polarizability (˂γ˃) | 21 times greater than p-NA | nih.gov |

| Hydrazide derivative (BCA) | Third-Order NLO Susceptibility (χ⁽³⁾) | 2.44 × 10⁻⁶ e.s.u. | researchgate.net |

| Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate (DMDp) | Third-Order NLO Susceptibility (χ⁽³⁾) at 532 nm | Comparable to 3MPNP | nih.gov |

Photoreactive Materials and Photoswitches

Photoreactive materials and molecular photoswitches are molecules that can reversibly change their chemical or physical properties upon exposure to light. wikipedia.org This light-induced isomerization allows for the precise external control of systems on a molecular level, with applications in data storage, smart materials, and photopharmacology. The naphthalene core is an attractive component for such systems due to its well-defined photophysical properties and rigid structure. nih.gov

While direct examples using this compound are scarce, related naphthalene-based systems have shown significant promise. For example, a naphthalene-bridged phenoxyl-imidazolyl radical complex (Np-PIC) functions as a fast-switching negative photochromic compound, where the thermodynamically stable colored state isomerizes to a less conjugated, colorless state upon UV irradiation. rsc.org The photophysics of naphthalene dimers linked by sulfur bridges have also been studied, revealing how the electronic communication between the naphthalene units can be controlled, which is crucial for designing photoluminescent molecules. rsc.org

The photochemical activity of naphthalene itself can affect biological systems, such as by altering the activity of photosystem II in plants. nih.gov The incorporation of the naphthalene moiety into larger molecular structures, such as disilanes, can lead to extended conjugation and unique photophysical behaviors, including the formation of excimers in non-polar solvents. nih.gov These findings highlight the potential of the naphthalene scaffold, and by extension this compound, as a fundamental building block for the creation of novel photoreactive materials and photoswitches.

Future Directions and Emerging Research Avenues for 2,3 Dimethyl 1 Naphthaldehyde

Enantioselective Synthesis and Reactions of Chiral Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. The catalytic asymmetric dearomatization of naphthalenes represents a significant strategy for creating enantioenriched three-dimensional polycyclic structures from flat aromatic precursors. nih.gov While challenges remain, particularly with electronically unbiased naphthalenes, recent advancements have demonstrated the potential of silver-mediated enantioselective aza-electrophilic dearomatization. nih.gov This approach, which couples vinylnaphthalenes with azodicarboxylates, yields chiral polyheterocycles with high efficiency and enantiomeric purity. nih.gov The development of such methods for 2,3-Dimethyl-1-naphthaldehyde could unlock a vast new chemical space of chiral derivatives with potential applications in asymmetric catalysis and as chiral building blocks for complex molecule synthesis.

Another powerful technique is the desymmetrization of prochiral molecules. The Heck–Matsuda reaction, for instance, has been successfully employed in the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to produce chiral γ-lactams. ethz.ch Applying similar desymmetrization strategies to appropriately functionalized precursors of this compound could provide a direct and efficient route to valuable chiral naphthalenic structures.

The importance of chiral analysis is underscored by techniques developed for chiral metabolomics, which often employ chiral thiols for the derivatization of enantiomeric amine metabolites. nih.gov The development of robust analytical methods to determine the enantiomeric purity of chiral derivatives of this compound will be crucial for their application in fields where stereochemistry is critical.

Integration into Advanced Materials Science (e.g., Organic Electronics)

Naphthalene-based compounds are increasingly recognized for their potential in advanced materials, particularly in the field of organic electronics. Naphthalene (B1677914) diimides, for example, are being explored as promising alternatives to fullerenes in organic electronic devices due to their comparable lowest unoccupied molecular orbital (LUMO) levels and the tunability of their electronic properties. nih.gov The incorporation of the this compound scaffold into larger π-conjugated systems could lead to the development of new organic semiconductors with tailored properties for applications in organic thin-film transistors and photovoltaics.

Furthermore, derivatives of naphthaldehydes are being utilized in the creation of functionalized polymers and nanocomposites. For instance, 2-hydroxy-1-naphthaldehyde (B42665) has been used to modify materials for applications such as the removal of dyes from wastewater. upc.edursc.org The reactivity of the aldehyde group in this compound offers a versatile handle for its integration into polymeric structures and onto the surface of nanomaterials, potentially leading to materials with novel optical, electronic, or adsorbent properties. The ability to tune the properties of these materials through chemical modification of the naphthaldehyde core is a significant advantage.

Exploration of Bio-Inspired Synthetic Pathways

Nature provides a rich blueprint for the development of efficient and sustainable chemical transformations. The exploration of bio-inspired and biocatalytic routes to this compound and its derivatives represents a promising avenue for greener and more selective synthesis.

Microbial degradation pathways of naphthalene offer insights into potential enzymatic transformations. nih.govmdpi.com For instance, naphthalene dioxygenase is a versatile enzyme that initiates the breakdown of naphthalene and can be used in biotechnological processes. mdpi.com Engineering such enzymes or designing artificial metalloenzymes that mimic their function could enable the direct and selective oxidation of 2,3-dimethylnaphthalene (B165509) to the corresponding aldehyde under mild conditions.

The biosynthesis of aromatic aldehydes in engineered microorganisms is a rapidly advancing field. researchgate.netorgsyn.org Strains of Escherichia coli have been engineered to produce aromatic aldehydes by introducing recombinant carboxylic acid reductases and knocking out endogenous aldehyde-reducing enzymes. orgsyn.org A similar strategy could be envisioned for the biosynthesis of this compound, starting from a suitable naphthalene-based precursor. Furthermore, enzymes like peroxygenases are being engineered to selectively hydroxylate naphthalene to 1-naphthol (B170400), demonstrating the potential of directed evolution to create biocatalysts for specific transformations on the naphthalene scaffold. orgsyn.org

Advanced Spectroscopic Probes for Biological Systems

Naphthalene and its derivatives are well-known for their favorable photophysical properties, making them excellent candidates for the development of fluorescent probes for biological systems. nih.gov The rigid, planar structure and extended π-electron system of the naphthalene core often result in high quantum yields and excellent photostability. nih.gov

Derivatives of naphthaldehyde have been specifically designed as chemosensors for the detection of various ions. For example, a colorimetric and "turn-off" fluorimetric probe based on a naphthalene formaldehyde (B43269) derivative has been developed for the selective detection of cyanide ions in aqueous media. The aldehyde group provides a reactive site for designing probes that can selectively interact with specific analytes, leading to a measurable change in their spectroscopic properties.

The 2,3-dimethyl substitution pattern on the naphthaldehyde core can be expected to influence the photophysical properties of such probes, potentially leading to shifts in excitation and emission wavelengths or enhanced sensitivity. The development of this compound-based probes could enable the detection and imaging of specific biomolecules or ions within complex biological environments, such as living cells. These probes could be valuable tools for studying biological processes and for diagnostic applications.

Artificial Intelligence and Machine Learning in Predictive Chemistry for Naphthaldehyde Systems

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions. researchgate.netorgsyn.org These computational tools can be applied to naphthaldehyde systems in several impactful ways.

Predicting Molecular Properties: ML models can be trained on existing data to predict the physicochemical and biological properties of new naphthaldehyde derivatives. This can help to prioritize synthetic targets and reduce the need for extensive experimental screening. For example, models could predict the absorption and emission spectra of potential fluorescent probes based on their molecular structure.

Reaction Prediction and Optimization: AI can assist in planning the synthesis of complex naphthaldehyde derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. researchgate.net This includes predicting reaction yields and identifying potential side products.

Discovering Novel Reactions: Machine learning algorithms can analyze vast amounts of chemical data to identify novel patterns and propose entirely new synthetic transformations for the construction and functionalization of the naphthaldehyde scaffold. researchgate.net

The integration of AI and ML into the research workflow for this compound and its analogs will undoubtedly accelerate the pace of discovery, leading to the more rapid development of new materials and functional molecules.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the electronic structure of 2,3-Dimethyl-1-naphthaldehyde?

- Methodological Answer : Density Functional Theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) is widely used to model aromatic aldehydes. For accurate thermochemical properties, hybrid functionals incorporating exact exchange terms (e.g., Becke’s 1993 functional) improve predictions for atomization energies and ionization potentials . Pair DFT with vibrational frequency analysis (IR spectroscopy) to validate computed structures against experimental data .

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

- Methodological Answer : Cross-reference experimental measurements (e.g., enthalpy of formation, vapor pressure) with computational results. For example, thermodynamic databases like NIST Chemistry WebBook provide validated phase-transition data (melting/boiling points) . Discrepancies often arise from impurities or calibration errors; use high-purity samples and replicate measurements under controlled conditions .

Q. What are the best practices for synthesizing this compound derivatives while minimizing side reactions?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) to favor regioselectivity. For Friedel-Crafts acylations, steric hindrance from the 2,3-dimethyl groups requires catalysts like AlCl₃ in non-polar solvents. Monitor intermediates via GC-MS or HPLC to isolate desired products .

Advanced Research Questions

Q. How can computational models predict the environmental fate of this compound in soil and water systems?

- Methodological Answer : Apply fugacity models parameterized with octanol-water partition coefficients (log KOW) and biodegradation rates. For naphthalene derivatives, degradation pathways often involve microbial oxidation. Validate predictions using soil column experiments and LC-MS/MS to track metabolite formation .

Q. What methodologies are critical for assessing the toxicological mechanisms of this compound in mammalian systems?

- In vitro : Use primary hepatocyte cultures to study hepatic metabolism and reactive metabolite formation (e.g., epoxides).

- In vivo : Conduct inhalation/oral exposure studies in rodents, prioritizing endpoints like oxidative stress markers (GSH depletion) and histopathological changes .

- Data Extraction : Use standardized forms (Table C-2 ) to collate dose-response relationships and species-specific susceptibility.

Q. How do electronic substituent effects influence the reactivity of this compound in photochemical reactions?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations to map excited-state potential energy surfaces. The methyl groups alter electron density distribution, affecting intersystem crossing rates. Validate with transient absorption spectroscopy to correlate computed triplet-state lifetimes with experimental quantum yields .

Q. What strategies address conflicting data in the literature on the carcinogenic potential of naphthalene derivatives?

- Methodological Answer : Conduct meta-analyses using inclusion criteria from Table B-1 to filter studies by route of exposure (inhalation vs. oral) and health outcomes (e.g., respiratory effects). Prioritize peer-reviewed studies with robust controls and adjust for confounding factors (e.g., co-exposure to PAHs) .

Methodological Notes

- Computational Studies : Always benchmark DFT functionals against experimental data (e.g., ionization potentials) to ensure reliability .

- Toxicological Analysis : Use ATSDR’s inclusion criteria (Table B-1 ) to avoid bias in literature reviews.

- Synthetic Chemistry : Prioritize regioselective catalysts (e.g., Lewis acids) to mitigate steric effects from methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.